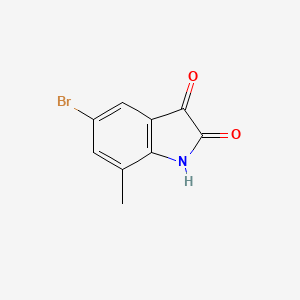

5-Bromo-7-methyl-1H-indole-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRAKNSGKOICIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337461 | |

| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77395-10-9 | |

| Record name | 5-Bromo-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin with potential applications in medicinal chemistry and drug discovery. Isatin and its derivatives are recognized for a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This document serves as a valuable resource for researchers interested in the therapeutic potential and synthetic manipulation of this specific halogenated and methylated isatin scaffold.

Core Chemical and Physical Properties

This compound, also known as 5-bromo-7-methylisatin, is a solid, orange to red powder.[2] Its core structure is based on the indole-2,3-dione (isatin) framework, featuring a bromine atom at the 5-position and a methyl group at the 7-position of the aromatic ring. These substitutions are anticipated to influence its electronic properties and biological activity.

| Property | Value | Reference |

| CAS Number | 77395-10-9 | [2] |

| Molecular Formula | C₉H₆BrNO₂ | [2] |

| Molecular Weight | 240.06 g/mol | [3] |

| Appearance | Orange to red powder/solid | [2][3] |

| Melting Point | >250 °C | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| SMILES | O=C1NC2=C(C=C(Br)C=C2C)C1=O | [4] |

Structural Information and Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data has been reported for its characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ ppm) |

| 11.22 (s, 1H) | N-H proton of the indole ring |

| 7.65 (s, 1H) | Aromatic proton |

| 7.35 (s, 1H) | Aromatic proton |

| 2.27 (s, 3H) | Methyl group protons |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ ppm) |

| 184.0 | Carbonyl carbon |

| 160.0 | Carbonyl carbon |

| 148.9 | Aromatic carbon |

| 141.2 | Aromatic carbon |

| 124.8 | Aromatic carbon |

| 124.6 | Aromatic carbon |

| 119.5 | Aromatic carbon |

| 114.7 | Aromatic carbon |

| 15.64 | Methyl carbon |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) data confirms the molecular formula of the compound.[3]

-

HR-MS-ESI (m/z): [M+H]⁺ calculated for C₉H₆BrNO₂: 240.0625; found: 240.0606.[3]

Synthesis of this compound

A common and effective method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis.[5][6] This methodology can be adapted for the preparation of this compound. A specific protocol for its synthesis has been reported as follows:

Experimental Protocol: Synthesis via Bromination of 7-methylisatin[3]

This synthesis involves the direct bromination of 7-methylisatin.

Materials:

-

7-methylisatin (starting material)

-

Bromine (Br₂)

-

Appropriate solvent (as described in the general procedure)

General Procedure III (as referenced in the source):

-

Dissolve 7-methylisatin (1.0 g, 6.20 mmol) in a suitable solvent.

-

Add Bromine (2.0 g, 12.40 mmol) to the solution.

-

Stir the reaction mixture under appropriate conditions (e.g., temperature, time) to allow for the bromination to occur.

-

Upon completion of the reaction (monitored by TLC), work up the reaction mixture. This typically involves quenching any excess bromine, extraction with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating the solvent under reduced pressure.

-

The crude product is then purified, for example, by recrystallization, to yield 5-bromo-7-methylisatin as a red solid.

Yield: 50% (750 mg)[3]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Applications

Isatin and its derivatives are known to exhibit a wide range of pharmacological activities.[1] Specifically, this compound has been reported to have potential as an anti-inflammatory agent and as a modulator of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activity and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modules.[7]

The diverse biological profile of the isatin scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various disease models.

Logical Relationship of Isatin Core to Biological Activity

The following diagram illustrates the relationship between the core isatin structure and its potential therapeutic applications through chemical modification.

Caption: Relationship between the isatin core, chemical modifications, and potential biological activities.

References

- 1. A Recent Perspective on Discovery and Development of Diverse Therapeutic Agents Inspired from Isatin Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 77395-10-9 [chemicalbook.com]

5-Bromo-7-methyl-1H-indole-2,3-dione CAS number 77395-10-9

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione

CAS Number: 77395-10-9

Synonyms: 5-Bromo-7-methylisatin

This technical guide provides a comprehensive overview of this compound, a substituted isatin derivative. While specific experimental data for this particular compound is limited in publicly accessible literature, this document extrapolates information from closely related analogues and the broader isatin chemical class to provide a predictive and practical resource for researchers, scientists, and drug development professionals.

Introduction to the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, first identified through the oxidation of indigo.[1] Isatin and its derivatives exhibit a remarkable breadth of biological activities, including potential anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The core structure is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological interactions. Halogenation, particularly at the C5 and C7 positions, has been shown to enhance the biological potency of isatin derivatives.[3] The methyl group at the 7-position in this compound is expected to influence the molecule's electronic properties and steric interactions with biological targets.[2]

Physicochemical Properties

| Property | 7-Methylisatin | 5-Bromoisatin | This compound |

| Molecular Formula | C₉H₇NO₂ | C₈H₄BrNO₂ | C₉H₆BrNO₂ |

| Molecular Weight | 161.16 g/mol | 226.03 g/mol | 240.05 g/mol |

| Melting Point | Not Available | 249-250 °C[1] | Not Available |

| Solubility | Soluble in polar organic solvents like DMF, DMSO, and ethanol.[2] | Not Available | Expected to be soluble in polar organic solvents. |

Synthesis and Reactivity

A definitive, published synthesis protocol specifically for this compound could not be identified in the searched literature. However, a plausible synthetic route can be extrapolated from general methods for isatin synthesis and bromination.

General Synthetic Approach

The synthesis would likely begin with 7-methylisatin, which would then be subjected to electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) or pyridinium bromochromate (PBC) are commonly used for the bromination of the isatin ring, typically yielding the 5-bromo derivative as the major product.[1]

A generalized workflow for the synthesis is presented below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical protocol based on the bromination of unsubstituted isatin.[1] Optimization would be required for the specific substrate.

Materials:

-

7-Methylisatin

-

Pyridinium bromochromate (PBC)

-

Glacial Acetic Acid

-

Ethanol

-

Diethyl ether

-

Sodium bicarbonate (aqueous solution)

-

Sodium sulfate

Procedure:

-

To a suspension of PBC (1.2 equivalents) in glacial acetic acid, add a solution of 7-methylisatin (1 equivalent) in a minimal amount of acetic acid.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The expected spectral characteristics based on related compounds are summarized below.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 6.5-8.0 ppm. The methyl protons would likely appear as a singlet around δ 2.0-2.5 ppm. The N-H proton would be a broad singlet, likely above δ 8.0 ppm. |

| ¹³C NMR | Carbonyl carbons (C2 and C3) would be observed at approximately δ 184 and δ 160 ppm. Aromatic carbons would be in the range of δ 110-155 ppm. The methyl carbon would appear around δ 15-25 ppm. |

| IR (KBr) | Characteristic peaks would include N-H stretching (~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and two strong C=O stretching bands for the dicarbonyl system (~1700-1750 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 240, with a characteristic isotopic pattern for bromine ([M+2]⁺ at m/z 242 with similar intensity). |

Biological Activity and Potential Applications

While no specific biological studies on this compound have been reported, the isatin scaffold is a well-established pharmacophore. Derivatives of isatin have demonstrated a wide array of biological activities.

Anticancer Activity: Many isatin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Activity: Isatin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7] The lipophilic character imparted by halogen substituents can facilitate transport across microbial cell membranes.[3]

Enzyme Inhibition: Isatins are known to be inhibitors of various enzymes, including caspases (implicated in apoptosis) and α-glucosidase (a target for anti-diabetic drugs).[8][9]

Hypothetical Biological Evaluation Workflow

A typical workflow for assessing the biological potential of a novel isatin derivative like this compound is outlined below.

Caption: Generalized workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound is a sparsely studied compound with significant potential as a lead structure in drug discovery, owing to its isatin core. The presence of both a bromine atom and a methyl group on the aromatic ring offers a unique combination of electronic and steric properties that warrant further investigation.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Performing full spectroscopic and physicochemical characterization.

-

Screening the compound against a diverse panel of biological targets, including cancer cell lines, microbial strains, and relevant enzymes.

-

Investigating the structure-activity relationships of related 7-methylisatin derivatives to guide the design of more potent and selective analogues.

This technical guide, while based on extrapolated data, provides a solid foundation for researchers to begin their exploration of this compound and its potential contributions to medicinal chemistry.

References

- 1. journals.umz.ac.ir [journals.umz.ac.ir]

- 2. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. rjpn.org [rjpn.org]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of isatin derivatives containing 1,3,4-thiadiazole as potent a-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry. The document details a key synthetic methodology, presenting quantitative data and experimental protocols to support research and development activities.

Synthetic Pathway Overview

The synthesis of this compound (also known as 5-bromo-7-methylisatin) can be achieved through the direct bromination of 7-methylisatin. This electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position of the indole ring, a position activated by the electron-donating methyl group and the inherent reactivity of the isatin core.

Caption: Synthetic route to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Appearance | Red solid | [1] |

| Yield | 50% | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 184.0, 160.0, 148.9, 141.2, 124.8, 124.6, 119.5, 114.7, 15.64 | [1] |

| HR-MS-ESI (m/z) [M+H]⁺ | Calculated: 240.0625, Found: 240.0606 | [1] |

Experimental Protocol

The synthesis is conducted via the bromination of a 7-methylisatin precursor.

General Procedure for Bromination

The synthesis of 5-bromo-7-methylisatin is achieved by following a general procedure for the bromination of isatin derivatives.[1]

Materials:

-

7-methylisatin (starting material, referred to as compound 3h in the cited literature)

-

Bromine (Br₂)

Procedure:

-

The synthesis is performed following a general procedure for bromination (General Procedure III as referenced in the source literature).[1]

-

Using 1.0 g (6.20 mmol) of 7-methylisatin and 2.0 g (12.40 mmol) of Bromine, the reaction is carried out.[1]

-

Following the reaction, the desired product, 5-bromo-7-methylisatin, is obtained.[1]

The resulting product is a red solid with a yield of 50%.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of 5-Bromo-7-methylisatin.

References

5-Bromo-7-methyl-1H-indole-2,3-dione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 5-Bromo-7-methyl-1H-indole-2,3-dione, a key intermediate in synthetic organic chemistry.

Core Physicochemical Data

The essential molecular details of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and drug design.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₆BrNO₂ | [1][2] |

| Molecular Weight | 240.05 g/mol | [1][2] |

| CAS Number | 77395-10-9 | [1][3] |

Experimental Determination of Molecular Weight and Formula

While the theoretical molecular weight and formula are derived from its structure, experimental verification is a cornerstone of chemical research. The following section outlines a standard protocol for the determination of these properties for a novel or synthesized compound.

Experimental Protocol: Mass Spectrometry

A high-resolution mass spectrometer (HRMS) is the preferred instrument for accurately determining the molecular weight of a compound.

Objective: To experimentally determine the monoisotopic mass of this compound and confirm its elemental composition.

Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where it is nebulized and ionized.

-

Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is analyzed to determine the experimental molecular weight.

-

Formula Determination: The high accuracy of the mass measurement allows for the determination of the elemental composition. Software is used to calculate possible molecular formulas that fit the experimental mass to within a narrow tolerance (typically < 5 ppm). The isotopic pattern, particularly the distinctive signature of the bromine atom, is used to confirm the presence and number of bromine atoms in the molecule.

Workflow for Compound Characterization

The logical flow for identifying the molecular weight and formula of a chemical compound like this compound is depicted in the following diagram. This process ensures a systematic and accurate characterization of the molecule.

Caption: Workflow for determining the molecular weight and formula of a synthesized compound.

References

Unveiling the Bioactive Potential: A Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-7-methyl-1H-indole-2,3-dione, also known as 5-bromo-7-methylisatin, is a substituted indole derivative belonging to the isatin family of compounds. Isatins have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring is anticipated to modulate the compound's lipophilicity, electronic properties, and steric interactions, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related derivatives, with a focus on its potential as a therapeutic agent.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromo-2-methylaniline. A plausible synthetic route involves the Sandmeyer isonitrosoacetanilide isatin synthesis. The general workflow for the synthesis and subsequent biological evaluation is depicted below.

Biological Activities

Derivatives of 5-bromo-7-methylisatin have demonstrated promising anticancer and antimicrobial activities. The presence of the bromine and methyl groups on the isatin core is believed to enhance the lipophilicity and, consequently, the cell permeability and biological activity of these compounds.[1]

Anticancer Activity

While specific quantitative data for this compound is not extensively available, derivatives have shown significant cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the inhibition of protein kinases and the induction of apoptosis.

Table 1: Anticancer Activity of 5-Bromo-7-methylisatin Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Bromo-7-methylisatin derivative | Various | Good inhibition noted | [2] |

| 5,7-Dibromo-N-alkylisatins | A549 (Lung) | 2.52 | [3] |

| 5,7-Dibromo-N-alkylisatins | MCF-7 (Breast) | 2.52 - 7.41 | [3] |

| 5,7-Dibromo-N-alkylisatins | A431 (Skin) | 2.52 - 7.41 | [3] |

Note: The data presented is for derivatives and not the parent compound, this compound.

The proposed mechanism of anticancer action for many isatin derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, leading to apoptosis and cell cycle arrest.

Antimicrobial Activity

Substituted isatin derivatives have been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens. The mode of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Table 2: Antimicrobial Activity of 5-Bromoisatin Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Bromoisatin-pyrimidine derivative | Staphylococcus aureus | Not specified | [4] |

| 5-Bromoisatin-pyrimidine derivative | Bacillus subtilis | Not specified | [4] |

| 5-Bromoisatin-pyrimidine derivative | Escherichia coli | Not specified | [4] |

| 5-Bromoisatin-pyrimidine derivative | Pseudomonas aeruginosa | Not specified | [4] |

| 5-Bromoisatin-pyrimidine derivative | Candida albicans | Not specified | [4] |

| 5-Bromoisatin-pyrimidine derivative | Aspergillus niger | Not specified | [4] |

Note: The data presented is for derivatives and not the parent compound, this compound. MIC values were determined by the tube dilution method.

The antimicrobial mechanism of isatin derivatives is not fully elucidated but is thought to involve multiple targets within the microbial cell.

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]

Materials:

-

Bacterial and fungal strains

-

Sterile test tubes

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

This compound stock solution

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[4]

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth.

-

Inoculation: Inoculate each tube with a standardized suspension of the test microorganism.

-

Incubation: Incubate the tubes at 37°C for 24 hours for bacteria, and at 25°C for 7 days for Aspergillus niger or 37°C for 48 hours for Candida albicans.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The available data on its derivatives suggest significant potential in the fields of oncology and infectious diseases. Further in-depth studies are warranted to fully elucidate the biological activity profile of the parent compound, including comprehensive in vitro and in vivo evaluations and detailed mechanistic investigations. The synthetic accessibility and the potential for further structural modifications make this compound an attractive candidate for future drug discovery and development programs.

References

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin, and its derivatives and analogs. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic placement of a bromine atom at the 5-position and a methyl group at the 7-position of the indole ring has been explored to modulate the pharmacological profile of the parent isatin scaffold. This document consolidates available data on the synthesis, chemical properties, and biological evaluation of these compounds. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a privileged scaffold in the design and synthesis of a myriad of biologically active molecules. The isatin core is amenable to chemical modifications at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine, and alkyl groups, such as methyl, at specific positions on the aromatic ring has been shown to significantly influence the biological activity of isatin derivatives.

This compound, in particular, has emerged as a key intermediate and a pharmacophore of interest. The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 7-position can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. This guide focuses on the synthesis, characterization, and biological activities of this specific scaffold and its analogs, with a particular emphasis on their potential as anticancer agents.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of their therapeutic potential. Several synthetic strategies have been employed, with the Sandmeyer isatin synthesis being a classical and commonly adapted method.

Synthesis of this compound

A common route to substituted isatins involves the reaction of a corresponding aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

Experimental Protocol: Synthesis of 5-bromo-7-methyl isatin [1]

-

Step 1: Synthesis of the isonitrosoacetanilide precursor. (Detailed precursor synthesis is often assumed in primary literature focusing on the final isatin product).

-

Step 2: Cyclization to form 5-bromo-7-methyl isatin. To a solution of the appropriate precursor, 3-methylaniline, bromine is added to yield 4-bromo-2-methylaniline. This intermediate is then reacted under standard Sandmeyer isatin synthesis conditions. A reported method involves the reaction of 3-methylaniline (1.0 g, 6.20 mmol) with Br2 (2.0 g, 12.40 mmol) to obtain the brominated aniline intermediate. This intermediate is then processed through the isonitrosoacetanilide formation and subsequent acid-catalyzed cyclization to yield 5-bromo-7-methyl isatin as a red solid (750 mg, 50% yield).[1]

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.22 (s, 1H), 7.65 (s, 1H), 7.35 (s, 1H), 2.27 (s, 3H).[1]

-

HR-MS-ESI (m/z): calcd. for C₉H₇BrNO₂ [M+H]⁺, 240.0625; found 240.0606.[1]

Synthesis of Schiff Base Derivatives

The reactive C3-carbonyl group of the isatin core is a common site for derivatization, particularly for the formation of Schiff bases (imines) by condensation with primary amines.

Experimental Protocol: General Synthesis of Isatin Schiff Bases

A general procedure involves the condensation of an equimolar amount of the substituted isatin (e.g., this compound) with a primary amine in a suitable solvent, often with a catalytic amount of acid.

-

To a solution of this compound (1 mmol) in ethanol (20 mL), add the desired primary amine (1 mmol) and a few drops of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or DMF) can be performed for further purification.

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of these compounds is often evaluated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are determined to quantify their potency.

Quantitative Data on Anticancer Activity

| Compound/Analog | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| (Z)-5-((5-bromo-7-methyl-1H-indol-2(3H)-ylidene)methyl)thiazolidine-2,4-dione | Leukemia (SR) | GI₅₀ | 2.04 | [2] |

| Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀ | 1.36 | [2] | |

| Colon Cancer (COLO 205) | GI₅₀ | 1.64 | [2] | |

| CNS Cancer (SF-539) | GI₅₀ | 1.87 | [2] | |

| Melanoma (SK-MEL-2) | GI₅₀ | 1.64 | [2] | |

| Ovarian Cancer (OVCAR-3) | GI₅₀ | 1.87 | [2] | |

| Renal Cancer (RXF 393) | GI₅₀ | 1.15 | [2] | |

| Prostate Cancer (PC-3) | GI₅₀ | 1.90 | [2] | |

| Breast Cancer (MDA-MB-468) | GI₅₀ | 1.11 | [2] | |

| 5,7-dibromo-isatin derivative (Compound 15) | Breast Cancer (MCF-7) | IC₅₀ | 1.56 | [3] |

| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various cancer cell lines | IC₅₀ | 4-13 | [4] |

Experimental Protocols for Anticancer Assays

3.1.1. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

3.1.2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

-

Cell Fixation: Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

Antimicrobial Activity

The antimicrobial potential of 5-bromo-isatin derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

Quantitative Data on Antimicrobial Activity

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 3-(4-bromo-benzylidene-amino)-phenylimino)-1-benzylindolin-2-one | Mycobacterium tuberculosis | 4.26 | [5] |

| Isatin-β-thiosemicarbazone derivative with 5,7-dibromo substitution | Aspergillus niger | 3.12 (µM) | [6] |

| Bacillus subtilis | 1.56 (µM) | [6] | |

| Staphylococcus aureus | 1.56 (µM) | [6] | |

| Staphylococcus epidermidis | 1.56 (µM) | [6] | |

| MRSA isolates | 0.78 (µM) | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. Isatin derivatives have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like kinases.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

CARP-1 Mediated Apoptosis Signaling

One of the potential mechanisms of action for some isatin derivatives involves the Cell cycle and Apoptosis Regulatory Protein-1 (CARP-1). CARP-1 is a novel apoptosis-inducing protein that can be regulated by various stimuli, including growth factor deprivation and certain chemotherapeutic agents.[2] A specific analog, (Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, is known as a CARP-1 Functional Mimetic (CFM).[7] CFMs are small molecule inhibitors of the CARP-1 interaction with the Anaphase Promoting Complex/Cyclosome (APC/C).[7] This interference can lead to the induction of apoptosis.

The signaling cascade involving CARP-1 is complex. Inhibition of the Epidermal Growth Factor Receptor (EGFR) can lead to the induction of CARP-1.[2] CARP-1, in turn, can promote apoptosis by inhibiting pro-proliferative pathways involving p21Rac1 and MEK2, while activating the pro-apoptotic p38 MAPK pathway.[2]

CARP-1 mediated apoptosis signaling pathway.

Experimental and Drug Discovery Workflow

The process of identifying and characterizing novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to mechanistic studies.

General workflow for the discovery of anticancer agents.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility of the isatin scaffold allows for the generation of diverse chemical libraries, and the strategic incorporation of bromo and methyl substituents has been shown to yield compounds with potent biological activities. This technical guide provides a foundational resource for researchers, summarizing key synthetic methodologies, quantitative biological data, and insights into the potential mechanisms of action. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial for the optimization of this scaffold into clinically viable drug candidates.

References

- 1. Phosphorylation of cell cycle and apoptosis regulatory protein-1 by stress activated protein kinase P38γ is a novel mechanism of apoptosis signaling by genotoxic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 5. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CARP-1/CCAR1: a biphasic regulator of cancer cell growth and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-7-methyl-1H-indole-2,3-dione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile compound, 5-Bromo-7-methyl-1H-indole-2,3-dione, also known as 5-Bromo-7-methylisatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the characterization of this molecule.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which is crucial for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity |

| NH | ~11.0 | br s |

| Ar-H | 7.5 - 7.8 | m |

| CH₃ | ~2.4 | s |

| ¹³C NMR | Chemical Shift (δ) ppm |

| C=O (C2) | ~183 |

| C=O (C3) | ~158 |

| C-Br (C5) | ~115 |

| Ar-C | 118 - 150 |

| CH₃ | ~17 |

Note: Predicted values based on spectral data of closely related analogs such as 5-bromoisatin and 7-methylisatin. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (dicarbonyl) | 1730 - 1750 |

| C=C Stretch (aromatic) | 1600 - 1620 |

| C-Br Stretch | 550 - 650 |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z |

| [M]⁺ | 239/241 |

| [M-CO]⁺ | 211/213 |

| [M-2CO]⁺ | 183/185 |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (5-10 seconds) to ensure accurate integration of quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized by a high-energy electron beam (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound, facilitating its unambiguous identification and use in further scientific investigation.

An In-depth Technical Guide to 5-Bromo-7-methyl-1H-indole-2,3-dione (5-bromo-7-methylisatin)

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 5-Bromo-7-methyl-1H-indole-2,3-dione, a substituted isatin derivative of interest to researchers in medicinal chemistry and drug development.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature. However, its history is intrinsically linked to the broader exploration of isatin and its derivatives. Isatin (1H-indole-2,3-dione) was first synthesized in 1841 by oxidation of indigo. The development of synthetic methods for isatin derivatives, most notably the Sandmeyer isatin synthesis, paved the way for the creation of a vast library of substituted isatins. The synthesis of this compound is a logical extension of these classical methods, likely first prepared by applying established isatin synthesis protocols to a suitably substituted aniline precursor, 4-bromo-2-methylaniline. Its more recent history is characterized by its investigation as a scaffold in the development of potential therapeutic agents, particularly in the field of oncology.

Synthesis and Characterization

A specific method for the synthesis of this compound has been reported. The process involves the cyclization of an isonitrosoacetanilide intermediate derived from 4-bromo-2-methylaniline.

Synthesis Protocol

The synthesis of 5-bromo-7-methylisatin can be achieved via a modified Sandmeyer approach.

Step 1: Synthesis of Isonitroso-4'-bromo-2'-methylacetanilide

-

A solution of 4-bromo-2-methylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (100 mL) is prepared.

-

To this solution, a solution of chloral hydrate (0.11 mol) in water (100 mL) is added, followed by a solution of sodium sulfate (1.2 mol) in water (200 mL).

-

The mixture is heated to boiling to dissolve all components.

-

A solution of hydroxylamine hydrochloride (0.33 mol) in water (50 mL) is then added portion-wise.

-

The reaction mixture is refluxed for approximately 30 minutes, during which the isonitrosoacetanilide derivative precipitates.

-

The mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

-

The dried isonitroso-4'-bromo-2'-methylacetanilide (0.05 mol) is added gradually to concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 70°C.

-

After the addition is complete, the mixture is heated to 80°C for 10 minutes.

-

The reaction mixture is then cooled and poured onto crushed ice.

-

The precipitated this compound is collected by filtration, washed thoroughly with water until neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Data Type | Values |

| ¹H NMR (DMSO-d₆) | δ 11.22 (s, 1H, NH), 7.65 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 2.27 (s, 3H, CH₃)[1] |

| ¹³C NMR (DMSO-d₆) | δ 184.0 (C=O), 160.0 (C=O), 148.9 (C), 141.2 (C), 124.8 (CH), 124.6 (C), 119.5 (C), 114.7 (CH), 15.64 (CH₃)[1] |

Biological Activity and Applications

Research into the biological activity of this compound has primarily focused on its utility as a scaffold for generating derivatives with potential therapeutic applications, most notably as anticancer agents. While data on the core molecule is limited, various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of Derivatives

The following table summarizes the reported in vitro anticancer activity of various derivatives of this compound. The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the growth of cancer cells by 50%.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| (Z)-5-((5-bromo-7-methyl-2-oxoindolin-3-ylidene)methyl)-2-thioxothiazolidin-4-one | Various | Good inhibition |

| 5-bromo-7-methylisatin-thiosemicarbazone derivatives | Various | Not specified |

| 5-bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | 2.357–3.012[2] |

Experimental Protocols

The following is a detailed protocol for a standard in vitro assay used to evaluate the cytotoxic activity of isatin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Bromo-7-methyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific therapeutic targets of 5-Bromo-7-methyl-1H-indole-2,3-dione is limited in publicly available literature. This guide, therefore, extrapolates potential therapeutic targets based on the well-documented biological activities of the broader class of isatin (1H-indole-2,3-dione) derivatives. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. The targets and pathways outlined below represent high-probability areas for investigation for the specific compound .

Introduction to the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and is a versatile precursor for a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][4] The chemical tractability of the isatin core, with reactive sites at the N1, C3, and C5 positions, allows for extensive structural modifications, leading to compounds that can target various biological pathways with high specificity and potency. This compound, the subject of this guide, contains key substitutions (a bromine atom at C5 and a methyl group at C7) that are expected to modulate its biological activity and target engagement profile.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into isatin derivatives, the primary therapeutic areas for this compound are likely to be oncology, inflammatory diseases, and neurology.

Oncology

The most profound and widely studied application of isatin derivatives is in cancer therapy.[5][6][7] Several isatin-based compounds have entered clinical trials, with Sunitinib being a notable FDA-approved drug. The potential anticancer mechanisms are multi-faceted.

A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][8][9]

-

Receptor Tyrosine Kinases (RTKs): Isatin derivatives are well-known inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][10][11] Inhibition of these receptors blocks downstream signaling, leading to reduced tumor angiogenesis and proliferation.

-

Cyclin-Dependent Kinases (CDKs): By targeting CDKs, particularly CDK2, isatin derivatives can halt cell cycle progression, a hallmark of cancer.[5][6][9]

-

Other Kinases: A broad range of other kinases are potential targets, including DYRK1A, PIM1, GSK-3β, and members of the MAP kinase family.[8][12][13] Halogenated isatins, such as the 5-bromo substituted compound, have shown potent kinase inhibitory activity.

// Edges RTK -> RAS_RAF_MEK_ERK [color="#34A853"]; RTK -> PI3K_AKT [color="#34A853"]; RAS_RAF_MEK_ERK -> Proliferation [color="#34A853"]; PI3K_AKT -> Proliferation [color="#34A853"]; PI3K_AKT -> GSK3B [color="#34A853"]; STAT3 -> Proliferation [color="#34A853"]; PIM1 -> Proliferation [color="#34A853"]; CDK2 -> CellCycle [color="#34A853"];

Isatin -> RTK [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> PI3K_AKT [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> STAT3 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> PIM1 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> GSK3B [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> CDK2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> Tubulin [label="Inhibits\nPolymerization", color="#EA4335", arrowhead=tee]; }

Caption: Potential Kinase Inhibition Pathways for Isatin Derivatives in Cancer.

Isatin derivatives can trigger programmed cell death through multiple pathways.[9]

-

Caspase Activation: They have been shown to activate effector caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis.[14][15]

-

Mitochondrial Pathway: They can induce apoptosis via the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and modulation of the Bcl-2 family of proteins.[6][14]

// Edges Isatin -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> Mito [label="Induces", color="#34A853"]; Bcl2 -> Mito [arrowhead=tee, color="#EA4335"]; Mito -> Casp9 [label="Activates", color="#34A853"]; Casp9 -> Casp37 [label="Activates", color="#34A853"]; Casp37 -> Apoptosis [color="#34A853"]; }

Caption: Proposed Apoptosis Induction Pathway by Isatin Derivatives.

-

Carbonic Anhydrases (CAs): Isatin-sulfonamide hybrids have been developed as potent inhibitors of tumor-associated CAs, specifically CA IX and CA XII, which are involved in regulating tumor pH and promoting survival in hypoxic conditions.[16][17]

-

Tubulin Polymerization: Some isatin derivatives inhibit the polymerization of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death, similar to taxane and vinca alkaloid drugs.[5][6]

Inflammatory Diseases

Isatin derivatives exhibit significant anti-inflammatory properties, making them potential candidates for treating chronic inflammatory conditions.

-

Inhibition of Pro-inflammatory Cytokines: They can suppress the production of key inflammatory mediators like TNF-α, IL-6, IL-1α, and IL-1β in immune cells such as microglia.[8][18][19]

-

Modulation of NF-κB Pathway: The anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8][18][20] This activity is frequently linked to the inhibition of upstream kinases like IRAK1.[8][13]

// Edges LPS -> TLR4 [color="#4285F4"]; TLR4 -> IRAK1 [color="#4285F4"]; IRAK1 -> NFkB_path [color="#4285F4"]; NFkB_path -> NFkB [color="#4285F4"]; NFkB -> Cytokines [color="#4285F4"];

Isatin -> IRAK1 [label="Inhibits", color="#EA4335", arrowhead=tee]; Isatin -> NFkB_path [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Caption: Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

Neurological Disorders

The endogenous nature of isatin points to its role in the central nervous system. Its derivatives are being investigated for various neurological conditions.

-

Neuroinflammation: By inhibiting microglial activation and the subsequent release of pro-inflammatory cytokines, isatin derivatives could be therapeutic for neurodegenerative diseases like Alzheimer's and Parkinson's, where neuroinflammation is a key pathological feature.[18][19][21]

-

Amyloid-Beta Aggregation: Some isatin derivatives have shown potential in inhibiting the aggregation of amyloid-beta peptides, a primary hallmark of Alzheimer's disease.[22]

-

Monoamine Oxidase (MAO) Inhibition: Isatin itself is a known inhibitor of MAO-B, an enzyme involved in the degradation of neurotransmitters.[1] This suggests a potential application in Parkinson's disease and depression.

Quantitative Data for Representative Isatin Derivatives

While specific data for this compound is unavailable, the following table summarizes the activity of other isatin derivatives against some of the potential targets discussed. This provides a benchmark for the potency that can be achieved with this scaffold.

| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |

| Isatin-Triazole Hybrids | MGC-803 Cancer Cells | Antiproliferative | 9.78 µM | [7] |

| Spirooxindole-Acylindoles | HCT-116 Cancer Cells | Antiproliferative | 7 µM | [7] |

| Isatin-Quinoline Hybrids | VEGFR-2 | Kinase Inhibition | 69.11 nM | [23] |

| Isatin-Indole Conjugates | A-549, HT-29, ZR-75 | Antiproliferative | 1.17 µM (average) | [4] |

| Isatin-Sulphonamides | Caspase-3 | Enzyme Inhibition | 2.33 - 116.91 µM | [15] |

| Tricyclic Isatin Oximes | DYRK1A, PIM1, etc. | Kinase Binding | Nanomolar/Submicromolar | [8][13] |

| Isatin-Benzene Sulphonamides | Carbonic Anhydrase IX | Enzyme Inhibition | 4.1 nM | [16] |

Experimental Protocols

The following are generalized protocols for key experiments to assess the activity of this compound against its potential targets.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To determine the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀).

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, appropriate kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, positive control inhibitor (e.g., Sorafenib), ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO, then dilute in kinase buffer.

-

In a 96-well plate, add the kinase and the diluted compound/control. Incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which involves a luciferase/luciferin system. Luminescence is proportional to ADP and thus kinase activity.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases.

-

Reagents and Materials: Human cancer cell line (e.g., MCF-7), cell culture medium, this compound, positive control (e.g., Staurosporine), Caspase-Glo® 3/7 Assay kit (Promega).

-

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or positive control for a desired period (e.g., 24 hours).

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well. The reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin).

-

Mix gently by orbital shaking and incubate at room temperature for 1-2 hours.

-

Measure the resulting luminescence with a plate reader. Luminescence is proportional to the amount of active caspase-3/7.

-

-

Data Analysis: Normalize the luminescence signal to untreated control cells and plot the fold-change in caspase activity versus compound concentration.

Cytokine Release Assay (e.g., TNF-α)

Objective: To assess the anti-inflammatory potential by measuring the inhibition of cytokine release from activated immune cells.

-

Reagents and Materials: Murine or human monocytic cell line (e.g., RAW 264.7 or THP-1), cell culture medium, Lipopolysaccharide (LPS), this compound, positive control (e.g., Dexamethasone), TNF-α ELISA kit.

-

Procedure:

-

Seed cells in a 96-well plate. For THP-1 cells, differentiate into macrophage-like cells using PMA.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubate for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound belongs to the highly versatile isatin family of compounds, which are known to modulate a wide range of biological targets. Based on extensive literature on related analogues, the most promising therapeutic targets for this compound lie in the domains of oncology and inflammatory diseases. Key molecular targets likely include a variety of protein kinases (VEGFR-2, CDKs, etc.), components of the apoptotic machinery (caspases), and regulators of inflammation (NF-κB pathway). The bromination at the C5 position is often associated with enhanced potency. Rigorous experimental validation using the protocols outlined herein is essential to confirm these potential targets and to elucidate the precise mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

- 1. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 12. scielo.br [scielo.br]

- 13. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. seejph.com [seejph.com]

- 18. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia | Semantic Scholar [semanticscholar.org]

- 20. [PDF] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity | Semantic Scholar [semanticscholar.org]

- 21. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on the Safety and Handling of 5-Bromo-7-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS No. 77395-10-9). The information herein is aggregated from safety data sheets of structurally similar compounds and should be regarded as a precautionary guide in the absence of a specific safety data sheet for the named compound. It is imperative for all personnel to handle this chemical with the utmost care, adhering to established laboratory safety protocols.

Section 1: Chemical Identification and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Appearance | Solid, semi-solid, or lump | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Section 2: Hazard Identification and Classification

Based on data for analogous bromo-indole compounds, this compound is anticipated to present the following hazards. Users should handle this compound as potentially hazardous.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | H302 |

| Skin Irritation | Category 2 (Causes skin irritation) | H315 |

| Eye Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not eat, drink, or smoke in the handling area.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container.[4]

-

Keep in a cool, dry, and well-ventilated place.[4]

-

Store locked up.[5]

Section 4: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure.

| Protection Type | Recommended Equipment | Standard/Specification |

| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2][5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Inspected prior to use and disposed of in accordance with good laboratory practices. |

| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin. | Fire/flame resistant and impervious clothing.[2][5] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or irritation is experienced. | [2][5] |

Section 5: First-Aid Measures

Immediate action is crucial in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2][6] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][6] |

Section 6: Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.[2]

-

Evacuate personnel to safe areas.[2]

-

Wear appropriate personal protective equipment.[2]

-

Remove all sources of ignition.[2]

Environmental Precautions:

Methods for Cleaning Up:

-

Contain the spill.

-

Collect the material with a non-sparking tool and place it in a suitable, labeled container for disposal.[2]

-

Clean the affected area thoroughly.

Section 7: Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

Specific Hazards:

-

Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen bromide gas.[4][7]

Protective Equipment for Firefighters:

Section 8: Disposal Considerations

Chemical waste must be managed in accordance with institutional, local, and national regulations.

-

Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.[6]

-

Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[6]

-

Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not dispose of down the drain or in regular trash.[7]

Visualizations

The following diagram illustrates a logical workflow for handling an accidental spill of this compound.

Caption: Workflow for handling a chemical spill.

References

- 1. 5-Bromo-7-methyl-1H-indole | C9H8BrN | CID 21102200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 5-Bromo-7-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vitro applications and detailed experimental protocols relevant to the study of 5-Bromo-7-methyl-1H-indole-2,3-dione. This isatin derivative holds promise for various therapeutic areas due to the known biological activities of the isatin scaffold. While specific quantitative data for this particular compound is not extensively available in the public domain, this document offers robust protocols for analogous compounds that can be readily adapted for its evaluation.

Potential In Vitro Applications

This compound, a member of the isatin family, is a candidate for investigation in several key therapeutic areas. Isatin and its derivatives have demonstrated a wide range of biological activities, suggesting potential applications for this compound in:

-

Anticancer Research: Isatin derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer.[1]

-

Anti-inflammatory Assays: The isatin scaffold is present in compounds with anti-inflammatory properties.

-